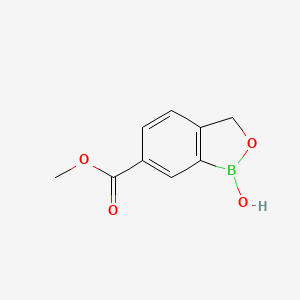

Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate

Description

Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate (CAS: 1800305-79-6) is a boron-containing heterocyclic compound featuring a benzoxaborole core fused to a methyl carboxylate group at position 6. The benzoxaborole scaffold consists of a benzene ring fused to a five-membered oxaborole ring containing a boron atom, which confers unique reactivity and biological activity . Analytical data, including NMR and LC-MS, are available through specialized chemical providers like Amadis Chemical, though detailed physicochemical properties (e.g., melting point, solubility) remain unpublished in open literature .

Properties

IUPAC Name |

methyl 1-hydroxy-3H-2,1-benzoxaborole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c1-13-9(11)6-2-3-7-5-14-10(12)8(7)4-6/h2-4,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFLKHVMUGQHGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate typically involves organic synthetic routes. One common method includes the reaction of appropriate boronic acids with phenolic compounds under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure .

Chemical Reactions Analysis

Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Common reagents for substitution reactions include halides and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate exhibits antimicrobial properties, particularly against resistant strains of bacteria and fungi. It has been synthesized as part of a series of benzoxaborole derivatives aimed at treating infections caused by pathogens resistant to conventional antibiotics. A notable study demonstrated its efficacy against Candida albicans and Staphylococcus aureus, showcasing its potential as a new class of antifungal and antibacterial agents .

2. Antimalarial Properties

Recent investigations have revealed that derivatives of this compound possess antimalarial activity. A study reported the synthesis of novel compounds based on this structure that showed promising results in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism appears to involve interference with the parasite's metabolic pathways .

Biochemical Research

3. Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes involved in various biochemical pathways. For instance, it has been studied as a potential inhibitor of phosphodiesterases (PDEs), which play crucial roles in cellular signaling. The selective inhibition of PDEs can lead to therapeutic strategies for conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Material Science Applications

4. Sensor Development

this compound has been investigated for its potential use in developing sensors due to its ability to interact with metal ions. Its boron atom can form complexes with various cations, making it suitable for detecting metal ion concentrations in environmental samples .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.

Case Study 2: Antimalarial Activity

A series of derivatives were synthesized from this compound using microwave-assisted synthesis techniques. These compounds demonstrated potent antimalarial activity in vitro, with IC50 values comparable to existing antimalarial drugs.

Mechanism of Action

The mechanism of action of Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate involves its interaction with specific molecular targets. The benzoxaborole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Benzoxaborole Family

Key structural analogues of methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate include:

Physicochemical Properties

- Lipophilicity : The methyl carboxylate group in the target compound increases logP compared to the carboxylic acid analogue, favoring passive cellular uptake .

- Solubility: The tert-butyl carbamate derivative (J4W) exhibits lower aqueous solubility due to its bulky hydrophobic group, whereas the aminomethyl/hydroxypropoxy analogue is more water-soluble .

- Stability : Boron-containing compounds are prone to hydrolysis under acidic or basic conditions. The ester group in the target compound may hydrolyze to the carboxylic acid in vivo, acting as a prodrug .

Biological Activity

Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate is a compound belonging to the class of organoboron compounds, which have garnered interest due to their diverse biological activities, particularly in antimicrobial and antiparasitic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇BO₄ |

| Molecular Weight | 177.95 g/mol |

| CAS Number | 1800305-79-6 |

| InChI Key | VXDGEAYKTHEYPI-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with aminoacyl-tRNA synthetases (aaRS), which are crucial for protein synthesis in various organisms. The compound inhibits the editing function of these enzymes, leading to a disruption in polypeptide chain elongation and ultimately affecting bacterial growth and survival .

In Vitro Studies

Several studies have demonstrated the antimicrobial efficacy of this compound against various pathogens:

- Mycobacterium tuberculosis (Mtb) : The compound exhibited significant activity against Mtb H37Rv strains with a minimum inhibitory concentration (MIC) ranging from 0.02 to 0.05 μM. This potency is comparable to existing frontline drugs like isoniazid .

- Leishmania spp. : In preclinical studies, it showed high efficacy against Leishmania donovani and Leishmania infantum with over 98% reduction in parasitic load in vivo .

Case Studies

One notable case study involved the evaluation of a series of benzoxaborole derivatives where this compound was found to be one of the most potent compounds tested against resistant strains of bacteria. The study highlighted its potential as a lead compound for further development in treating drug-resistant infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate clearance with favorable absorption characteristics. In vitro ADME (absorption, distribution, metabolism, and excretion) assays suggested that the compound possesses moderate plasma protein binding and stability in human liver microsomes .

Safety and Toxicity

Safety assessments have indicated that this compound has a low cytotoxic profile at therapeutic concentrations. However, further studies are necessary to fully elucidate its safety in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate, and how can purity be ensured?

- The compound can be synthesized via esterification of its carboxylic acid precursor using methyl iodide and a base (e.g., K₂CO₃) in acetonitrile under reflux, followed by purification via column chromatography . For benzoxaborole derivatives, NaH in mineral oil and carbamoyl chloride reagents have been employed to introduce functional groups, with purity validated by NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. How can crystallographic data (e.g., X-ray diffraction) be utilized to confirm the structure of this compound?

- Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) provides precise bond lengths, angles, and stereochemistry . For benzoxaboroles, the boronic acid moiety’s planarity and hydrogen-bonding patterns are critical validation points .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH conditions?

- High-performance liquid chromatography (HPLC) with UV detection and kinetic studies in buffered solutions (pH 3–10) can monitor degradation. Boron-containing compounds often require chelation studies with EDTA to assess metal-binding interference .

Advanced Research Questions

Q. How do structural modifications at the 6-carboxylate position influence biological activity?

- Substituents like electron-withdrawing groups (e.g., halogens) or bulky moieties can enhance target binding. For example, brominated benzofuran derivatives show improved cytotoxicity and antifungal activity . In benzoxaboroles, the 6-carboxylate’s esterification modulates lipophilicity, affecting cell permeability and PDE4 inhibition efficacy .

Q. What experimental strategies resolve contradictions in biological activity data across cell lines?

- Dose-response assays (IC₅₀ values) and transcriptomic profiling (RNA-seq) can identify cell-specific signaling pathways. For instance, Crisaborole (a related benzoxaborole) exhibits varying PDE4 inhibition in keratinocytes vs. immune cells due to differential receptor expression .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced selectivity?

- Density Functional Theory (DFT) calculates electron density distributions to predict reactive sites, while docking simulations (e.g., AutoDock Vina) model interactions with targets like PDE4 or fungal enzymes. For benzoxaboroles, boron’s Lewis acidity is critical for binding catalytic serine residues .

Q. What are the challenges in crystallizing this compound, and how can twinning or disorder be addressed?

- Slow vapor diffusion (e.g., using ether/pentane) and seeding techniques improve crystal quality. SHELXD and SHELXE are robust for phasing twinned data, while SHELXPRO refines disordered regions by partitioning occupancy .

Methodological Tables

Table 1: Key Synthetic Protocols for Benzoxaborole Derivatives

Table 2: Biological Assays for Functional Evaluation

Critical Considerations

- Data Reproducibility : Ensure reaction scalability by optimizing solvent ratios (e.g., MeCN vs. DMF) and catalyst loadings .

- Structural Analogues : Compare with Crisaborole (AN-2728) to benchmark pharmacological profiles .

- Safety : Use gloveboxes for air-sensitive boron intermediates and validate MSDS for methyl iodide toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.